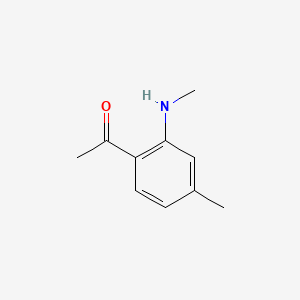
1-(4-Methyl-2-(methylamino)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methyl-2’-(methylamino)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a methyl group and a methylamino group attached to the acetophenone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-2’-(methylamino)acetophenone typically involves the reaction of 4’-methylacetophenone with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly, the reaction is performed in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 4’-Methyl-2’-(methylamino)acetophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 4’-Methyl-2’-(methylamino)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4’-methylacetophenone carboxylic acid.
Reduction: Formation of 4’-methyl-2’-(methylamino)phenylethanol.
Substitution: Formation of 4’-bromo-2’-(methylamino)acetophenone.
科学的研究の応用
4’-Methyl-2’-(methylamino)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, fragrances, and other fine chemicals.
作用機序
The mechanism of action of 4’-Methyl-2’-(methylamino)acetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The methylamino group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity. Additionally, the compound can participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis.
類似化合物との比較
4’-Methylacetophenone: Lacks the methylamino group, making it less reactive in certain chemical reactions.
2’-Methylaminoacetophenone: Has the methylamino group in a different position, leading to different chemical properties and reactivity.
4’-Chloro-2’-(methylamino)acetophenone:
Uniqueness: 4’-Methyl-2’-(methylamino)acetophenone is unique due to the presence of both the methyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC名 |
1-[4-methyl-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-9(8(2)12)10(6-7)11-3/h4-6,11H,1-3H3 |
InChIキー |
ONADEDLBOLBXRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


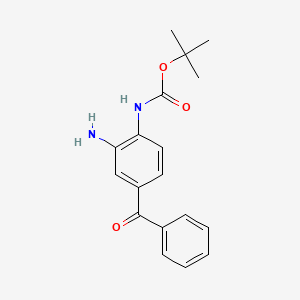
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxopentanoate](/img/structure/B8521894.png)
![3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8521901.png)
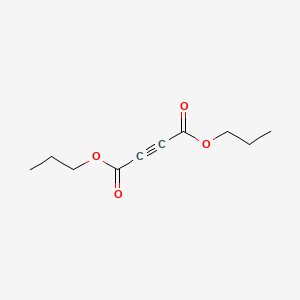
![2-[4-(2-Methyl-thiazol-4-yl)-phenoxy]-ethylamine](/img/structure/B8521916.png)
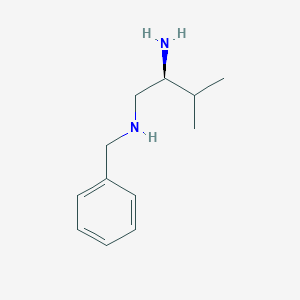
![2-[5-[6-(1,3-benzothiazol-2-yl)pyridin-3-yl]pyridin-2-yl]-1,3-benzothiazole](/img/structure/B8521934.png)
![N-[2-[(4-Methyl-2-pyridyl)amino]ethyl]methanesulfonamide](/img/structure/B8521944.png)
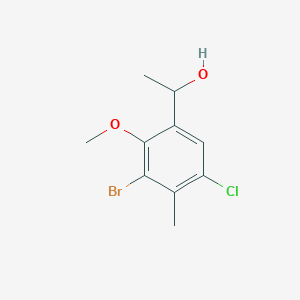
![ethyl 2-[4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)pyrazol-1-yl]acetate](/img/structure/B8521975.png)
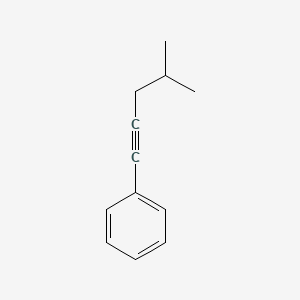
![3-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B8521986.png)
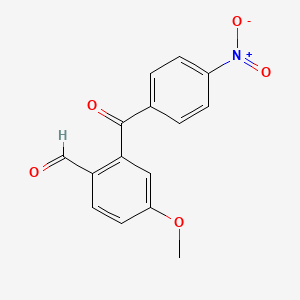
![tert-butyl 4-chloro-6-formyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8521996.png)
